molecular formula C16H18N2O4 B2635161 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1396867-66-5

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2635161
CAS RN: 1396867-66-5
M. Wt: 302.33
InChI Key: ZDSWTOOTMJVTKF-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole is a biologically active scaffold known to possess diverse activities . The compound also contains a benzo[d][1,4]dioxine ring and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The pyrrole ring is a five-membered aromatic ring with one nitrogen atom . The benzo[d][1,4]dioxine is a type of aromatic organic compound that consists of a benzene ring fused to a 1,4-dioxin ring . The carboxamide group (-CONH2) is a functional group that consists of a carbonyl (C=O) and an amine (NH2) group .

Scientific Research Applications

Novel Annulated Products from Aminonaphthyridinones

Research indicates that certain naphthyridinone derivatives can undergo Hofmann rearrangement and Combes synthesis to yield new heterocyclic systems. For instance, one study explored the reactivity of 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide, resulting in the formation of compounds exhibiting typical pyrrole-type reactivity and providing insights into novel annulated product synthesis (Deady & Devine, 2006).

Synthesis of Novel Heterocyclic Compounds

Cyanoacetamide has been utilized in heterocyclic chemistry to synthesize new benzothiophenes with significant antitumor and antioxidant activities. The study highlights the potential of these compounds in medicinal chemistry and the development of therapeutic agents (Bialy & Gouda, 2011).

Biological Activity of Derivatives

Certain N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide derivatives and analogs have been synthesized and evaluated for their dopamine D(2)-like receptor binding affinity. The findings suggest that some of these derivatives could potentially be developed as therapeutic agents for disorders related to dopamine dysregulation (Pinna et al., 2002).

Antimicrobial Applications

New derivatives of pyrrole, modified with atoms of chlorine, amide, and 1,3-oxazole fragments, have been synthesized and evaluated as antimicrobial agents. The study emphasizes the potential of these compounds in combating microbial infections and their role in the development of new therapeutic strategies (Authors, 2020).

Heterocyclic Synthesis via Microwave-Assisted Techniques

The use of microwave-assisted synthesis has been reported for the preparation of isothiazolopyridines, pyridothiazines, and pyridothiazepines, demonstrating the efficiency of modern techniques in synthesizing compounds with valuable biological activities in shorter times and with higher yields (Youssef et al., 2012).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-18-8-4-5-11(18)12(19)9-17-16(20)15-10-21-13-6-2-3-7-14(13)22-15/h2-8,12,15,19H,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSWTOOTMJVTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2COC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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